molecular formula C8H9F3N2 B12963544 (R)-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine CAS No. 1256810-98-6

(R)-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine

Cat. No.: B12963544
CAS No.: 1256810-98-6
M. Wt: 190.17 g/mol
InChI Key: HINKKEGFYGRYTJ-RXMQYKEDSA-N
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Description

®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(Trifluoromethyl)pyridine and a chiral amine precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine include:

    (S)-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(Trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    1-(2-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally related compound with a phenyl ring instead of a pyridine ring.

Uniqueness

®-1-(2-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

1256810-98-6

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-7(4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1

InChI Key

HINKKEGFYGRYTJ-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=CC(=NC=C1)C(F)(F)F)N

Origin of Product

United States

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